
4,4',4''-Trimetil-2,2':6',2''-terpiridina
Descripción general
Descripción
2,2’6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl-: is an organic compound that belongs to the terpyridine family. It is characterized by three pyridine rings connected at the 2 and 6 positions, with three methyl groups attached at the 4, 4’, and 4’’ positions. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Aplicaciones Científicas De Investigación
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- is widely used as a ligand to form complexes with metal ions.
Biology:
Biological Probes: The compound and its metal complexes are used as probes in biological systems to study metal ion interactions and transport.
Medicine:
Anticancer Research: Some derivatives of this compound have shown potential as anticancer agents by targeting specific cellular pathways.
Industry:
Mecanismo De Acción
Target of Action
The primary target of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is metal ions . This compound acts as a tridentate ligand, coordinating with various metal ions to form different coordination polymers . The three near-coplanar nitrogen donor atoms in the compound allow it to bind to metal centers .
Mode of Action
4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine interacts with its targets (metal ions) through its three coordination sites . This interaction results in the formation of complexes . The compound’s low LUMO (Lowest Unoccupied Molecular Orbital) makes it a typical Pincer ligand and/or non-innocent ligand in transition metal catalysis .
Biochemical Pathways
The biochemical pathways affected by 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are primarily related to catalysis and light-harvesting materials . The compound’s ability to form complexes with metal ions plays a crucial role in these pathways .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine’s action are primarily seen in its role as a ligand. It is used in dye-sensitized nanocrystalline solar cells and as a precursor for bisterpyridylalkanes . It is also a precursor to the tricarboxylate, which has proven to be useful in dye-sensitized solar cells .
Action Environment
The action, efficacy, and stability of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- typically begins with pyridine and its derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .
Comparación Con Compuestos Similares
2,2’6’,2’'-Terpyridine: The parent compound without the methyl groups.
4’-Phenyl-2,2’6’,2’'-terpyridine: A derivative with a phenyl group at the 4’ position.
Uniqueness: The presence of the three methyl groups in 2,2’:6’,2’‘-Terpyridine, 4,4’,4’'-trimethyl- enhances its steric and electronic properties, making it a more versatile ligand compared to its non-methylated counterparts. This modification can lead to increased stability and unique reactivity in its metal complexes .
Propiedades
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-75-5 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
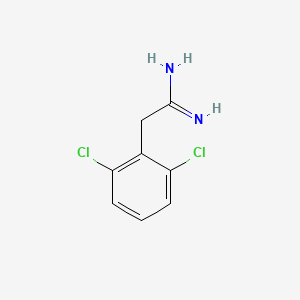


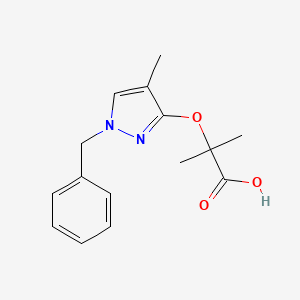


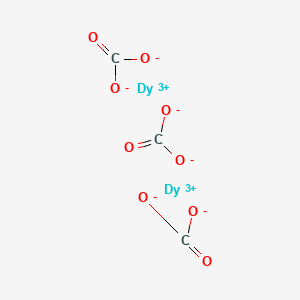

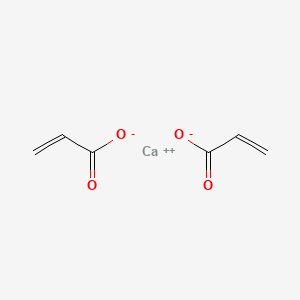


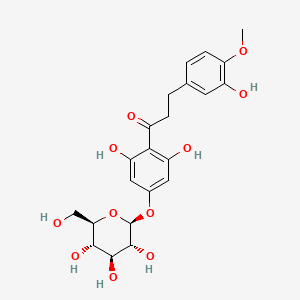
![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)

